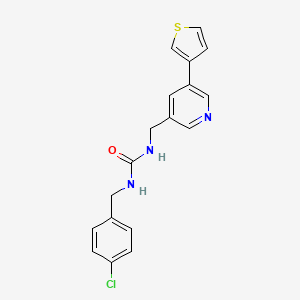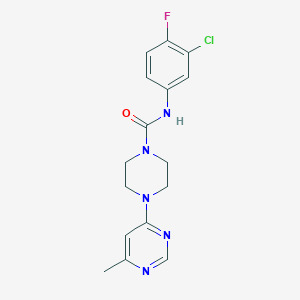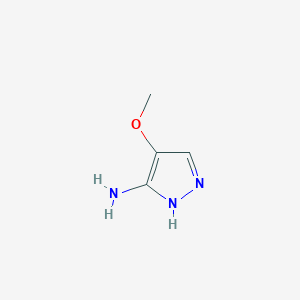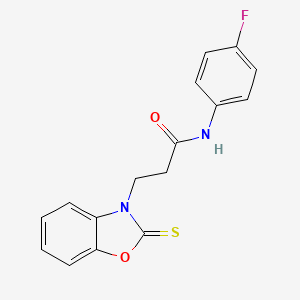![molecular formula C12H19NO3 B2434473 N-(3-acétyl-1-bicyclo[1.1.1]pentanyl)carbamate de tert-butyle CAS No. 2201551-76-8](/img/structure/B2434473.png)
N-(3-acétyl-1-bicyclo[1.1.1]pentanyl)carbamate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its distinctive structural features and reactivity .
Applications De Recherche Scientifique
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Studied for its unique structural properties that can be utilized in the design of new materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the acetyl group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agents.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate ester.
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with various molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity towards biological targets. The acetyl and carbamate groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate
- tert-butyl N-(3-aminobicyclo[1.1.1]pentanyl)carbamate
Uniqueness
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the acetyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
IUPAC Name |
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNZDNTKFCWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2434401.png)


![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)





